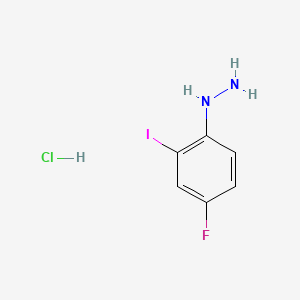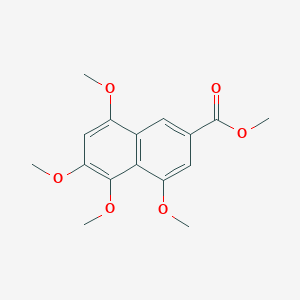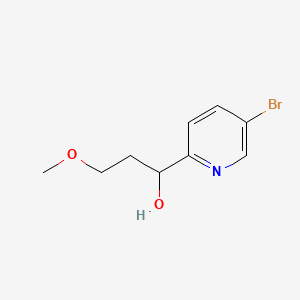![molecular formula C14H13NO B13929471 3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one CAS No. 880292-10-4](/img/structure/B13929471.png)
3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Methylpyridin-2-ylethynyl)cyclohex-2-enone is an organic compound with a complex structure that includes a cyclohexenone ring substituted with a 6-methylpyridin-2-ylethynyl group. This compound is known for its biological activity and is commonly used in scientific research, particularly in the study of metabotropic glutamate receptors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylpyridin-2-ylethynyl)cyclohex-2-enone typically involves the reaction of 2-chloro-6-methylpyridine with acetylene acetonitrile to form pyridoacetylene. This intermediate is then subjected to further reactions or modifications to introduce the cyclohexenone moiety . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
化学反応の分析
Types of Reactions
3-(6-Methylpyridin-2-ylethynyl)cyclohex-2-enone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
3-(6-Methylpyridin-2-ylethynyl)cyclohex-2-enone is widely used in scientific research due to its biological activity. Some of its applications include:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is employed in the study of enzyme activity and protein interactions.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 3-(6-Methylpyridin-2-ylethynyl)cyclohex-2-enone involves its interaction with specific molecular targets, such as metabotropic glutamate receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular targets involved can vary depending on the specific biological context .
類似化合物との比較
3-(6-Methylpyridin-2-ylethynyl)cyclohex-2-enone is unique due to its specific structure and biological activity. Similar compounds include:
2-Methyl-6-(phenylethynyl)pyridine (MPEP): Another modulator of metabotropic glutamate receptors.
3-Fluoro-5-(pyridine-2-ylethynyl)benzonitrile (F-PEB): A fluorinated analogue with similar biological activity.
These compounds share structural similarities but may differ in their specific biological effects and applications.
特性
CAS番号 |
880292-10-4 |
|---|---|
分子式 |
C14H13NO |
分子量 |
211.26 g/mol |
IUPAC名 |
3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H13NO/c1-11-4-2-6-13(15-11)9-8-12-5-3-7-14(16)10-12/h2,4,6,10H,3,5,7H2,1H3 |
InChIキー |
ACZNCLRHSFNGTB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=O)CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Methylsulfonyl)-4-pyridinyl]cyclopropanamine](/img/structure/B13929406.png)
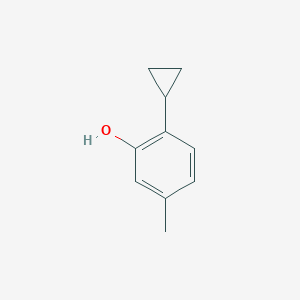
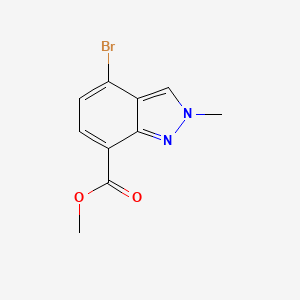
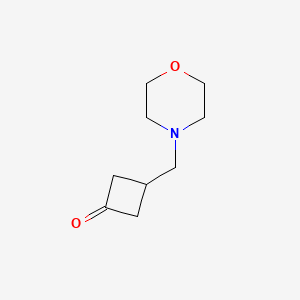
![3-(3,4-dihydroxyphenyl)-N-[4-[3-(3,4-dihydroxyphenyl)propanoyl-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propyl]amino]butyl]propanamide](/img/structure/B13929433.png)
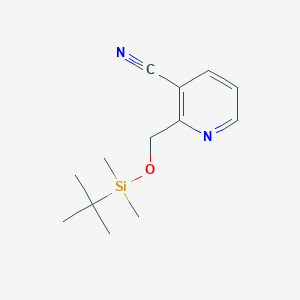
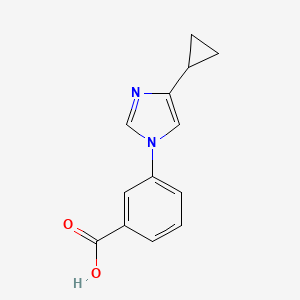
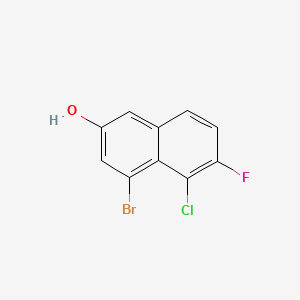
![5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13929454.png)
